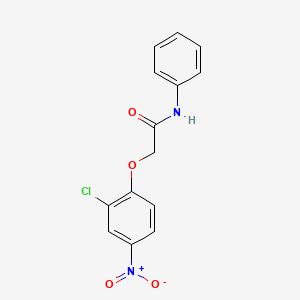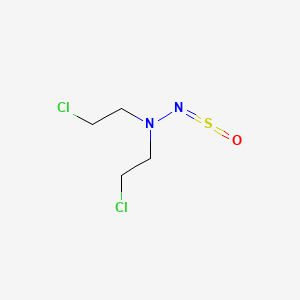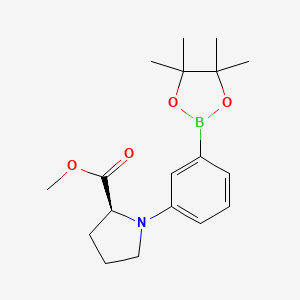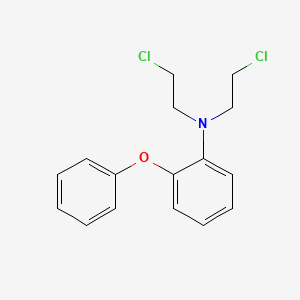
n,n-Bis(2-chloroethyl)-2-phenoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-2-phenoxyaniline is a chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of two chloroethyl groups attached to a phenoxyaniline structure, making it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2-phenoxyaniline typically involves the reaction of 2-phenoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Phenoxyaniline} + \text{2-Chloroethyl Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.
化学反应分析
Types of Reactions
N,N-Bis(2-chloroethyl)-2-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
N,N-Bis(2-chloroethyl)-2-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-2-phenoxyaniline involves its interaction with cellular components, leading to various biochemical effects. It can form covalent bonds with DNA, proteins, and other biomolecules, resulting in the inhibition of cellular processes. The molecular targets and pathways involved include DNA alkylation and disruption of protein function.
相似化合物的比较
Similar Compounds
N,N-Bis(2-chloroethyl)amine: A related compound with similar chemical properties but different applications.
N,N-Bis(2-chloroethyl)methylamine: Another similar compound used in different industrial and research contexts.
Uniqueness
N,N-Bis(2-chloroethyl)-2-phenoxyaniline is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its phenoxyaniline moiety differentiates it from other bis(2-chloroethyl) compounds, providing unique properties and applications.
属性
CAS 编号 |
27077-16-3 |
|---|---|
分子式 |
C16H17Cl2NO |
分子量 |
310.2 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-2-phenoxyaniline |
InChI |
InChI=1S/C16H17Cl2NO/c17-10-12-19(13-11-18)15-8-4-5-9-16(15)20-14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI 键 |
QVTHUHDLSZTKLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


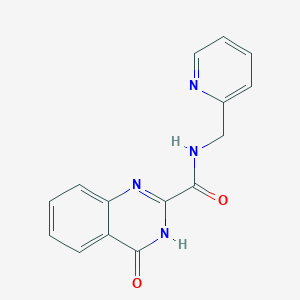
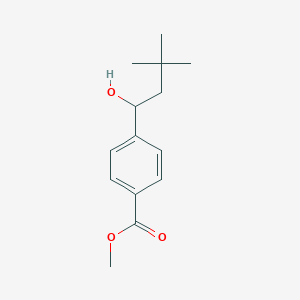
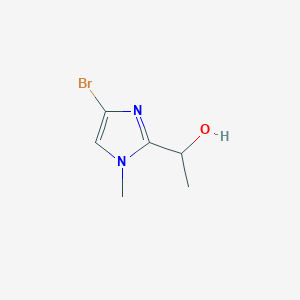
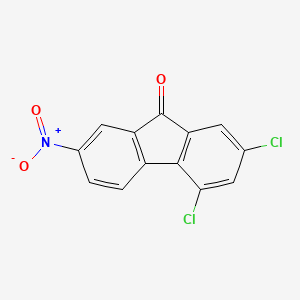
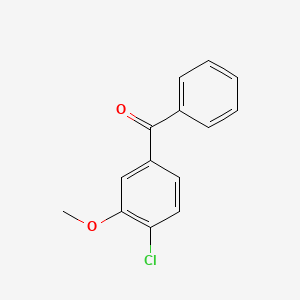
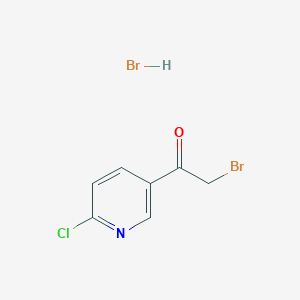
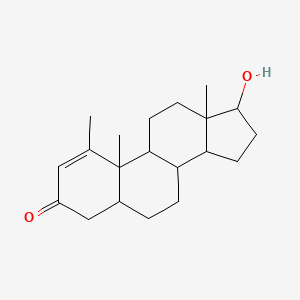
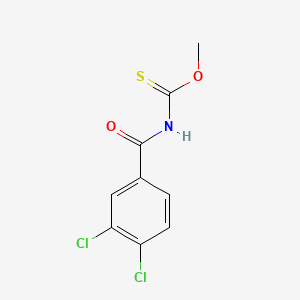
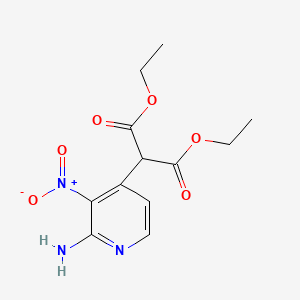
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
